3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and thiazepane rings in its structure suggests that it may exhibit interesting biological activities.
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Similar compounds such as indole and thiophene derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds such as indole and thiophene derivatives have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds such as indole and thiophene derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the thiophene and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the formation of the propanone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s heterocyclic rings can be used to create novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit similar biological activities.
Thiazepane Derivatives: Compounds with thiazepane rings are known for their potential therapeutic applications.
Uniqueness
3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is unique due to the combination of the thiophene and thiazepane rings in a single molecule, which may result in synergistic biological activities and enhanced pharmacological properties .
Properties
IUPAC Name |
3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-7,13,17H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUYXZVCYCHYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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